molecular formula C17H18N2O B3983819 3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one

3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one

Cat. No. B3983819
M. Wt: 266.34 g/mol
InChI Key: QJWAYFQECUMGAR-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one, also known as DMPPB, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMPPB belongs to the class of compounds known as butenolides, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the protein kinase Akt, which plays a key role in regulating cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has also been shown to possess anti-inflammatory and antioxidant effects. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in a range of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one as a research tool is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo studies. However, its limited solubility in aqueous solutions can pose a challenge for some experimental protocols.

Future Directions

There are several potential future directions for research on 3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one. One area of interest is the development of this compound-based therapies for cancer and other diseases, with researchers exploring the use of this compound as a chemotherapeutic agent or in combination with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential targets for therapeutic intervention.

Scientific Research Applications

3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for a range of conditions. One area of research has focused on this compound's ability to inhibit the growth of cancer cells, with studies showing that the compound can induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

(E)-3-(3,4-dimethylanilino)-1-pyridin-3-ylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-6-7-16(9-13(12)2)19-14(3)10-17(20)15-5-4-8-18-11-15/h4-11,19H,1-3H3/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWAYFQECUMGAR-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=CC(=O)C2=CN=CC=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=C/C(=O)C2=CN=CC=C2)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.